molecular formula C13H16O2 B13334263 2-(2,3-dihydro-1H-inden-5-yl)butanoic acid

2-(2,3-dihydro-1H-inden-5-yl)butanoic acid

Cat. No.: B13334263
M. Wt: 204.26 g/mol
InChI Key: WQTCNMYHARQDKK-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-inden-5-yl)butanoic acid is an organic compound with the molecular formula C13H16O2 It is a derivative of indane, a bicyclic hydrocarbon, and features a butanoic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-5-yl)butanoic acid typically involves the reaction of indanone with butanoic acid derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where indanone reacts with butanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1H-inden-5-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indanone derivatives, while reduction can produce indanol derivatives.

Scientific Research Applications

2-(2,3-Dihydro-1H-inden-5-yl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new pharmaceuticals.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid: This compound has a similar structure but features an ether linkage instead of a direct carbon-carbon bond.

    4-(2-Butyl-6,7-dichloro-2-cyclopentyl-1-oxo-2,3-dihydro-1H-inden-5-yloxy)butanoic acid: This compound includes additional substituents on the indane ring, which can alter its chemical properties and biological activities.

Uniqueness

2-(2,3-Dihydro-1H-inden-5-yl)butanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of the indane ring and butanoic acid functional group makes it a versatile compound for various research applications.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yl)butanoic acid

InChI

InChI=1S/C13H16O2/c1-2-12(13(14)15)11-7-6-9-4-3-5-10(9)8-11/h6-8,12H,2-5H2,1H3,(H,14,15)

InChI Key

WQTCNMYHARQDKK-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC2=C(CCC2)C=C1)C(=O)O

Origin of Product

United States

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